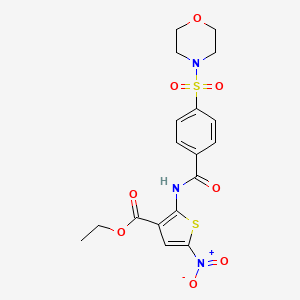

乙酸-2-(4-(吗啉磺酰)苯甲酰胺)-5-硝基噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamides, which are structurally similar to the compound , can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of benzoyl isothiocyanate with malononitrile in KOH−EtOH followed by alkylation with alkyl halides and then a reaction with hydrazine .Chemical Reactions Analysis

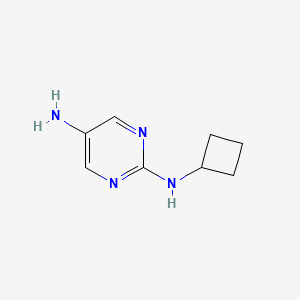

The synthesis of pyrimidine derivatives, which are structurally related to the compound , involves the condensation of β-dicarbonyl and amine compounds . The reaction of benzoxazolin-2-ones with chlorosulfonic acid can also yield structurally similar compounds .科学研究应用

1. One-Pot Gewald Synthesis of 2-AminothiophenesIn a study by Tormyshev et al. (2006), 2-Aminothiophene-3-carboxylates with various aryl groups at the 4-position were synthesized using a one-pot Gewald reaction. This involved aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur, in the presence of morpholinium acetate and excess morpholine. This process could be relevant to the synthesis of compounds like Ethyl 2-(4-(morpholinosulfonyl)benzamido)-5-nitrothiophene-3-carboxylate {Tormyshev et al., 2006}.

2. Tetrahydroquinoline Derivatives SynthesisBombarda et al. (1992) described a reaction involving ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, which can be linked to the synthesis pathways of complex thiophene derivatives like the one in question {Bombarda et al., 1992}.

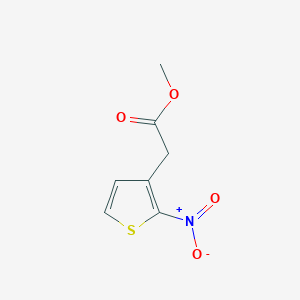

3. Nucleophilic Substitution Reaction of NitrothiopheneHarifi-Mood and Mousavi-Tekmedash (2013) explored the reaction of 2-bromo-5-nitrothiophene with morpholine, providing insights into the behavior of nitrothiophene compounds in various solvents. This research can be useful in understanding the chemical properties and reactions of Ethyl 2-(4-(morpholinosulfonyl)benzamido)-5-nitrothiophene-3-carboxylate {Harifi‐Mood & Mousavi-Tekmedash, 2013}.

4. Synthesis of Quinazolines as Potential Antimicrobial AgentsDesai et al. (2007) conducted research on the synthesis of new quinazolines, which might be relevant to understanding the broader chemical reactions and potential applications of thiophene derivatives {Desai et al., 2007}.

5. Synthesis of Nitrothiophene Derivatives and Evaluation as RadiosensitizersThreadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides, providing a context for the potential biomedical applications of nitrothiophene derivatives. This could be indirectly related to the uses of Ethyl 2-(4-(morpholinosulfonyl)benzamido)-5-nitrothiophene-3-carboxylate {Threadgill et al., 1991}.

属性

IUPAC Name |

ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5-nitrothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O8S2/c1-2-29-18(23)14-11-15(21(24)25)30-17(14)19-16(22)12-3-5-13(6-4-12)31(26,27)20-7-9-28-10-8-20/h3-6,11H,2,7-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZQCCKGBSRPCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-5-nitrothiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2821726.png)

![N-[3-[3-(2-ethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2821734.png)

![4-methoxy-N-phenyl-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2821741.png)

![2-chloro-N-[1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2821742.png)

![4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2821744.png)